REACTION_CXSMILES
|
C=O.[OH-].[CH:4]1[CH:9]=[C:8]([CH:10]=O)[C:7]2[C:12]([C:16]([OH:18])=[O:17])=[CH:13][CH:14]=[CH:15][C:6]=2[CH:5]=1>>[CH2:10]1[O:18][C:16](=[O:17])[C:12]2=[CH:13][CH:14]=[CH:15][C:6]3=[C:7]2[C:8]1=[CH:9][CH:4]=[CH:5]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1C2=CC=CC3=C2C(=CC=C3)C(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |